molecular formula C16H13F2N3O3 B10949074 4-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine

4-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B10949074
M. Wt: 333.29 g/mol
InChI Key: BZGSZFJNRPOKGQ-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a difluoromethoxy and ethoxy group on the phenyl ring and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.

    Pyridyl substitution: The pyridyl group is typically introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using pyridyl boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridyl group, potentially leading to ring opening or hydrogenation products.

    Substitution: The difluoromethoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrogenated products, ring-opened compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]-1,3,4-oxadiazole
  • 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole
  • 2-[4-(Difluoromethoxy)-3-propoxyphenyl]-1,3,4-oxadiazole

Uniqueness

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole is unique due to the presence of both difluoromethoxy and ethoxy groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13F2N3O3

Molecular Weight

333.29 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C16H13F2N3O3/c1-2-22-13-9-11(3-4-12(13)23-16(17)18)15-21-20-14(24-15)10-5-7-19-8-6-10/h3-9,16H,2H2,1H3

InChI Key

BZGSZFJNRPOKGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=NC=C3)OC(F)F

Origin of Product

United States

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